molecular formula C15H20N5O8P-2 B1265225 9-Ribosyl-trans-zeatin 5'-phosphate(2-)

9-Ribosyl-trans-zeatin 5'-phosphate(2-)

Cat. No. B1265225
M. Wt: 429.32 g/mol
InChI Key: IRILMCCKFANGJQ-HNNGNKQASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

9-ribosyl-trans-zeatin 5'-phosphate(2-) is a organophosphate oxoanion that is that is AMP(2-) substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group;  major species at pH 7.3. It derives from an adenosine 5'-monophosphate(2-). It is a conjugate base of a 9-ribosyl-trans-zeatin 5'-monophosphate.

Scientific Research Applications

Synthesis and Derivatives

Research has explored the synthesis of derivatives of 9-Ribosyl-trans-zeatin. For example, Shadid et al. (1989) described the synthesis of allylic phosphate derivatives of trans-zeatin, important for understanding the chemical properties and potential applications of this compound in various fields (Shadid et al., 1989). Additionally, the work by Shaw et al. (1968) synthesized 9-β-D-Ribofuranosylzeatin 5′-phosphate, a naturally occurring adenylic acid derivative with plant cell-division promoting activity (Shaw et al., 1968).

Biological Activity

The biological activity of isomers of zeatin, including ribosylzeatin, has been extensively studied. Schmitz and Skoog (1972) examined various geometric and position isomers of zeatin, providing insights into the activity profiles of these compounds in biological assays (Schmitz & Skoog, 1972).

Metabolism and Plant Growth

Several studies have investigated the metabolism of zeatin in plant tissues. Parker et al. (2004) explored the metabolites of zeatin in lupin seedlings, identifying various forms including 5′-phosphates of zeatin riboside (Parker et al., 2004). Meilan et al. (1993) identified zeatin-9-riboside monophosphate in Pinus resinosa, indicating its role in cytokinin biosynthesis (Meilan et al., 1993).

Cytokinin Metabolism and Genetics

Research by Martin et al. (2001) on a maize cytokinin gene revealed insights into the specific metabolism of zeatin isomers, highlighting the importance of understanding the genetic regulation of cytokinin metabolism in plants (Martin et al., 2001).

properties

Product Name

9-Ribosyl-trans-zeatin 5'-phosphate(2-)

Molecular Formula

C15H20N5O8P-2

Molecular Weight

429.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/p-2/b8-2+/t9-,11-,12-,15-/m1/s1

InChI Key

IRILMCCKFANGJQ-HNNGNKQASA-L

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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